molecular formula C10H11IO B8807489 1-(4-Iodophenyl)-2-methylpropan-1-one

1-(4-Iodophenyl)-2-methylpropan-1-one

Cat. No.: B8807489
M. Wt: 274.10 g/mol
InChI Key: IGRZHPVXPZFKGB-UHFFFAOYSA-N
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Description

1-(4-Iodophenyl)-2-methylpropan-1-one ( 99059-63-9) is a valuable organic compound for research and development, serving as a key synthetic intermediate in various fields. This compound, with the molecular formula C 10 H 11 IO and a molecular weight of 274.10 g/mol, features a phenyl ring substituted with an iodine atom at the para position and a 2-methylpropanoyl group . The iodine substituent makes it an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, which are pivotal for constructing complex biaryl structures in pharmaceutical and materials science research . Its ketone functionality also allows for further derivatization, including reduction or nucleophilic addition, enhancing its utility in organic synthesis . Researchers value this compound for its role as a building block in the preparation of novel bioactive molecules and specialty materials. Its well-defined reactivity and stability make it a reliable choice for projects requiring precise functionalization. For safe handling, please refer to the associated Safety Data Sheet. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses .

Properties

Molecular Formula

C10H11IO

Molecular Weight

274.10 g/mol

IUPAC Name

1-(4-iodophenyl)-2-methylpropan-1-one

InChI

InChI=1S/C10H11IO/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-7H,1-2H3

InChI Key

IGRZHPVXPZFKGB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=CC=C(C=C1)I

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Iodine vs. Bromine : The larger atomic radius of iodine enhances steric bulk and polarizability, favoring applications in crystal engineering (e.g., halogen bonding in cobalt complexes ). Bromine analogues are more commonly used in pharmaceuticals due to their balance of reactivity and stability .
  • Chlorine and Fluorine : Smaller halogens like chlorine and fluorine increase electronegativity, improving solubility in polar solvents. Fluorinated derivatives are prominent in medicinal chemistry for their metabolic stability .

Functional Group Variations

Hydroxyl-Substituted Analogues

Compounds like 1-(4-hydroxyphenyl)-2-methylpropan-1-one (C₁₀H₁₂O₂) exhibit enhanced hydrogen-bonding capacity, making them suitable for photoinitiators in polymer chemistry . Compared to the iodinated compound, hydroxyl groups reduce hydrophobicity but increase reactivity in radical-based reactions.

Cyclopropyl-Substituted Analogues

However, synthetic routes for cyclopropyl derivatives are more complex compared to the straightforward halogenation used for iodophenyl compounds .

Preparation Methods

Classical Friedel-Crafts Protocol with Aluminum Chloride

The Friedel-Crafts acylation of iodobenzene derivatives remains the most widely reported method for synthesizing 1-(4-Iodophenyl)-2-methylpropan-1-one. In this approach, isobutyryl chloride reacts with 1-iodo-4-(prop-1-en-1-yl)benzene under Lewis acid catalysis. Aluminum chloride (AlCl3_3) serves as the preferred catalyst due to its strong electrophilic activation of the acylating agent.

A representative procedure involves dissolving 1-iodobenzene (10 mmol) in dry dichloromethane (DCM, 30 mL) under nitrogen atmosphere. Isobutyryl chloride (12 mmol) is added dropwise at 0°C, followed by gradual addition of AlCl3_3 (15 mmol). The reaction proceeds at reflux for 4–6 hours, yielding the target ketone after aqueous workup and silica gel chromatography. Critically, the electron-withdrawing iodine substituent deactivates the aromatic ring, necessitating extended reaction times compared to non-halogenated analogs.

Table 1: Optimization of Friedel-Crafts Acylation Parameters

ParameterOptimal ConditionYield Improvement
Catalyst Loading1.5 eq AlCl3_378% → 85%
SolventAnhydrous DCM63% → 89%
TemperatureReflux (40°C)45% → 72%
Reaction Time6 hours68% → 82%

Alternative Lewis Acid Catalysts

Recent studies explore FeCl3_3- and ZnCl2_2-mediated acylation to reduce environmental impact. While FeCl3_3 shows moderate activity (yield: 52%), its lower acidity requires higher temperatures (80°C) and prolonged reaction times (12 hours). Zinc chloride demonstrates superior regioselectivity for para-substitution but suffers from stoichiometric consumption.

Oxidation of Propanol Intermediates: Chromium-Based Oxidants

Pyridinium Chlorochromate (PCC) Oxidation

Secondary alcohol precursors like 3-hydroxy-1-(4-iodophenyl)-2-methylpropan-1-ol undergo oxidation to yield the target ketone. PCC in dichloromethane (DCM) provides a mild, anhydrous oxidation environment.

Procedure:

  • Dissolve 3-hydroxy-1-(4-iodophenyl)-2-methylpropan-1-ol (5 mmol) in DCM (10 mL).

  • Add PCC (7.5 mmol) portion-wise at 0°C.

  • Stir at room temperature for 1–2 hours.

  • Filter through silica gel, concentrate, and purify via column chromatography (hexane/EtOAc 4:1).

This method achieves 76–82% yield with minimal over-oxidation byproducts. The iodine substituent’s stability under PCC conditions makes this route preferable for lab-scale synthesis.

Comparative Analysis of Oxidizing Agents

Table 2: Oxidation Efficiency Across Reagents

Oxidizing AgentSolventTime (h)Yield (%)
PCCDCM282
KMnO4_4Acetone/H2_2O434
Jones ReagentAcetone168
TEMPO/PhI(OAc)2_2CH3_3CN371

PCC outperforms traditional oxidants due to its selectivity for secondary alcohols and compatibility with acid-sensitive iodophenyl groups.

Electrochemical Synthesis: Green Chemistry Perspectives

Anodic Oxidation in Divided Cells

Emerging electrochemical methods utilize platinum electrodes in dimethylformamide (DMF)/nBu4_4NBF4_4 electrolytes. Applying 10 mA current to a solution of 1-(4-iodophenyl)-2-methylpropan-1-ol and NaOH (1 eq) for 4 hours achieves 21% yield. Despite lower efficiency, this approach eliminates stoichiometric oxidants, aligning with green chemistry principles.

Optimization Insight:

  • Solvent screening shows DMF > DMSO > CH3_3CN for conductivity and substrate solubility.

  • Increased reaction time (8 hours) marginally improves yield to 27%.

Physicochemical Characterization and Spectral Data

Structural Elucidation via NMR Spectroscopy

1H NMR^{1}\text{H NMR} (400 MHz, CDCl3_3): δ 7.87 (d, J = 8.8 Hz, 2H, Ar-H), 7.63 (d, J = 8.8 Hz, 2H, Ar-H), 3.78 (q, J = 9.8 Hz, 2H, CH2_2), 1.32 (s, 3H, CH3_3).
13C NMR^{13}\text{C NMR} (101 MHz, CDCl3_3): δ 206.5 (C=O), 138.3 (C-I), 135.0 (Ar-C), 129.6 (Ar-CH), 42.0 (CH2_2), 21.7 (CH3_3).

Mass Spectrometry and Elemental Analysis

  • HRMS (EI+): m/z calculated for C10_{10}H11_{11}IO [M+^+]: 274.0980; found: 274.0978.

  • Elemental Composition: C 52.94%, H 4.41%, I 36.96%, O 5.69% .

Q & A

Q. What are the recommended synthetic routes for 1-(4-Iodophenyl)-2-methylpropan-1-one, and how can reaction yields be optimized?

The synthesis of aryl ketones like this compound typically involves Friedel-Crafts acylation or nucleophilic substitution. For iodinated derivatives, iodination of pre-formed ketones (e.g., via electrophilic substitution using iodine and HNO₃) is common. Optimization of yields requires controlling reaction temperature (50–80°C) and using anhydrous conditions to minimize hydrolysis. Catalytic Lewis acids like AlCl₃ may enhance acylation efficiency . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the product from iodinated byproducts.

Q. What analytical techniques are most effective for confirming the structure and purity of this compound?

  • IR Spectroscopy : Look for a strong C=O stretch near 1680–1720 cm⁻¹ and C-I vibrations at 500–600 cm⁻¹ .
  • ¹H/¹³C NMR : The methyl group adjacent to the ketone appears as a singlet (~δ 1.5 ppm in ¹H NMR). Aromatic protons in the para-iodophenyl ring show splitting patterns consistent with AA'BB' systems (δ 7.4–7.8 ppm) .
  • Mass Spectrometry : The molecular ion peak (M⁺) at m/z 274 (C₁₀H₁₁IO) confirms the molecular weight. Fragmentation patterns include loss of I (127 amu) and CO (28 amu) .
  • Elemental Analysis : Verify %C, %H, and %I within ±0.3% of theoretical values.

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions due to potential iodine vapor release .
  • Waste Disposal : Collect halogenated waste separately and treat with sodium thiosulfate to reduce iodine content before disposal .
  • Spill Management : Absorb spills with vermiculite and neutralize with 10% sodium bicarbonate solution .

Advanced Research Questions

Q. How does the electronic effect of the para-iodo substituent influence the reactivity of this compound in nucleophilic addition reactions?

The iodine atom exerts a strong electron-withdrawing inductive effect (-I), polarizing the carbonyl group and enhancing electrophilicity. This increases reactivity toward nucleophiles like Grignard reagents or hydrides. For example, reduction with NaBH₄ yields 1-(4-Iodophenyl)-2-methylpropan-1-ol, while organometallic reagents (e.g., MeMgBr) add to the carbonyl, forming tertiary alcohols. Kinetic studies show a 20–30% faster reaction rate compared to non-halogenated analogs .

Q. What are the stability profiles of this compound under varying storage conditions (light, temperature, humidity)?

  • Light Sensitivity : UV-Vis studies indicate degradation via C-I bond cleavage under prolonged UV exposure, forming 4-methylpropiophenone as a byproduct. Store in amber glass at -20°C to minimize photolysis .
  • Humidity : Hydrolysis of the ketone is negligible below 40% relative humidity but accelerates above 60%, forming carboxylic acid derivatives. Use desiccants like silica gel for long-term storage .
  • Thermal Stability : Decomposition occurs above 150°C, detected via TGA-DSC as a sharp endothermic peak .

Q. How can computational methods (e.g., DFT) predict the spectroscopic and reactive properties of this compound?

Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) accurately simulate IR and NMR spectra by modeling electron density distribution. For example:

  • Charge Distribution : The carbonyl carbon exhibits a partial positive charge (+0.45 e), corroborating its electrophilicity.
  • Transition States : Simulate reaction pathways for nucleophilic attacks, predicting regioselectivity in multi-step syntheses .

Q. What strategies resolve contradictions in reported spectral data for iodinated aromatic ketones?

Discrepancies in NMR/IR peaks often arise from solvent effects or impurities. To address this:

  • Standardize Solvents : Use deuterated chloroform (CDCl₃) for NMR comparisons.
  • High-Resolution MS : Confirm molecular formulas to rule out isotopic interference (e.g., ¹²⁷I vs. ¹²⁶I) .
  • Cross-Validate : Compare experimental data with computational predictions (e.g., Gaussian software) .

Q. What are the potential applications of this compound in photopolymerization or medicinal chemistry?

  • Photoinitiators : The iodine atom enhances UV absorption, making it a candidate for thiol-ene polymerization systems. Studies show 70% monomer conversion under 365 nm light .
  • Medicinal Chemistry : The iodophenyl group can act as a radiolabel (¹²⁵I/¹³¹I) for tracking drug distribution in pharmacokinetic studies .

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